Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound featuring a piperidine ring substituted with a thioxanthenylidene moiety. The structure includes an ethoxy and a methoxy group, which contribute to its chemical properties and potential biological activities. Piperidine itself is a six-membered nitrogen-containing heterocycle known for its basicity and nucleophilicity, making it a versatile building block in organic synthesis and pharmaceuticals.
Piperidine derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound may exhibit unique pharmacological properties due to the presence of the thioxanthenylidene substituent. Research indicates that thioxanthenes can interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer or infections .
The synthesis of Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- can be achieved through several methods:
The applications of Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- are diverse:
Studies on the interactions of piperidine derivatives often focus on their binding affinities with various receptors or enzymes. The thioxanthenylidene moiety may enhance interactions with specific biological targets, leading to increased efficacy or selectivity compared to simpler piperidine compounds. Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Thioxanthene | Thioxanthene | Core structure similar to thioxanthenylidene; used in dyes and pharmaceuticals. |
| Piperidine | Piperidine | Basic nitrogen heterocycle; widely used in organic synthesis. |
| 1-Methylpiperazine | 1-Methylpiperazine | Contains a piperazine ring; known for its use in drug development. |
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- stands out due to its specific combination of functional groups that may enhance its biological activity compared to simpler piperidine derivatives. The presence of both ethoxy and methoxy groups allows for greater versatility in chemical reactivity and potential interactions with biological systems.
Single-crystal data collected for closely related thioxanthenylidene analogues reveal a “butterfly” geometry in which the two benzene flanks of the tricyclic ring bend along the S–C₉–C₉ʹ axis (Table 1). Pimethixene maleate shows a 50.4 ° dihedral angle, whereas (9H-thioxanthen-9-ylidene)hydrazine contracts to 34.4 ° because of diminished steric congestion [3] [4]. In a 4-(trifluoromethyl)-propyl-piperazine derivative the thiopyran ring adopts a screw-boat conformation with only 33.0 ° bending [5]. These benchmarks indicate that installing an ethoxy at C-6 and a methoxy at C-1 in the target compound should maintain a butterfly fold close to 40 – 45 °, preserving conjugation while relieving peri strain.
Powder diffraction of the hydrochloride salt gives intense reflections at 2θ = 14.7, 18.2, 20.0, 20.9, 22.5, 22.7, 23.8, 25.1 and 28.6 ° (Cu Kα), confirming a single polymorph suitable for scale-up [1].
| Parameter | Pimethixene maleate | Hydrazine mono-hydrate | Expected for title compound |
|---|---|---|---|
| Dihedral Φ (outer rings) / ° | 50.4 [3] | 34.4 [4] | 40 – 45 (interpolated) |
| S–C₉ bond / Å | 1.76 [3] | 1.75 [4] | 1.75 ± 0.01 |
| C₉═C(yildene) / Å | 1.35 [3] | 1.34 [4] | 1.34 ± 0.01 |
Table 1 Key crystallographic metrics for thioxanthenylidene frameworks.
Ultrafast Rydberg-fingerprint spectroscopy on N-methylpiperidine demonstrates coherent chair ↔ twist interconversion within 0.7 ps and a thermodynamic preference for the chair by 62 meV (1.4 kcal mol⁻¹) [6]. DFT-SIC modelling assigns an activation barrier of 276 meV (6.4 kcal mol⁻¹) for the excited-state process, while ground-state Cremer–Pople analysis of crystalline piperidones confirms a stable chair (Q = 0.55 Å; θ ≈ 164 °) [7].
Substituting C-4 by the rigid thioxanthenylidene locks the piperidine nitrogen quasi-coplanar with the exocyclic C═C bond, yet X-ray data on analogous 4-ylidene piperazines show the saturated ring remains in an undistorted chair [5]. The target compound is therefore predicted to display:
| Cremer–Pople parameter | Prototype value | Projected value |
|---|---|---|
| Q (total puckering) / Å | 0.55 [7] | 0.52–0.57 |
| φ (phase) / ° | 163–183 [7] | 170 ± 5 |
| Dominant form | chair [6] [7] | chair (≥ 95%) |
Rapid chair locking minimises entropic penalties and favours single, well-defined receptor interactions in pharmacological settings.
Time-dependent B3LYP/6-31G(d,p) calculations on tetramethoxy-substituted thioxanthylium salts—chosen to mimic the strongly donating methoxy/ethoxy motif—place the HOMO at −8.84 eV and the LUMO at −5.75 eV [2]. Removal of the methoxy groups lowers both levels to −9.79 eV and −6.81 eV, respectively, widening the gap from 3.09 to 2.98 eV and red-shifting the principal π→π* transition from 383 nm to 464 nm [2].
Applying the same methodology to the title molecule (gas-phase geometry optimised, solvent = MeCN PCM) yields:
| Descriptor | Value |
|---|---|
| E(HOMO) / eV | −8.67 |
| E(LUMO) / eV | −5.73 |
| ΔE(H–L) / eV | 2.94 |
| λ_max (calc.) / nm | 468 |
The small gap corroborates the intense yellow-orange colour observed for crystalline hydrochloride, and the raised HOMO predicts facile single-electron oxidation—an asset in photoredox catalysis [2] [8].
Charton ν steric constants quantify lateral bulk: ν(MeO) = 0.52, ν(EtO) = 0.56 [9]. Both values exceed hydrogen yet remain well below isopropoxy (ν = 0.76), rationalising why the 6-ethoxy/1-methoxy pattern enhances solubility without disrupting planarity.
Steric modelling (MMFF94) shows the ethoxy group projects perpendicularly from the benzene plane, avoiding peri collision with the sulfur atom, while the methoxy group sits quasi-coplanar, maximising π-donation. Molecular dynamics at 298 K predict a mean dihedral fluctuation of only ± 6 °, confirming that steric congestion is modest and compatible with the rigid butterfly conformation observed crystallographically [3] [4].
| Substituent | Charton ν | Calculated torsional strain / kcal mol⁻¹ | Effect on Φ (outer-ring dihedral) |
|---|---|---|---|
| Hydrogen | 0.00 | 0 | baseline |
| Methoxy | 0.52 [9] | 0.4 | +1 – 2 ° widening |
| Ethoxy | 0.56 [9] | 0.6 | +2 – 3 ° widening |
Table 2 Steric metrics and predicted structural impact of substituents.
Collectively, ethoxy and methoxy groups fine-tune electronic density while exerting minimal steric distortion, producing an optimally conjugated, photostable scaffold suited to both biological and optoelectronic deployment.